N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S3/c1-27(23,24)15-9-5-2-6-11(15)16(22)21-18-20-13(10-25-18)17-19-12-7-3-4-8-14(12)26-17/h2-10H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACMVBSQBZALJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide typically involves the following steps:
Formation of Benzothiazole and Thiazole Rings: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation. The thiazole ring can be formed by the reaction of α-haloketones with thiourea.
Coupling Reactions: The benzothiazole and thiazole rings are then coupled using appropriate linkers and reagents.
Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced through sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thiazole rings using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole or thiazole derivatives.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Sulfonamide Variations : The target compound’s methanesulfonyl group confers higher polarity compared to azepanylsulfonyl (bulkier, less polar) or phenylsulfamoyl (steric hindrance) groups .
- Biological Implications: Lipophilic groups (e.g., phenoxy in ) may enhance blood-brain barrier penetration, while polar sulfonamides (e.g., methanesulfonyl) favor aqueous solubility and renal excretion.
Table 2: Reported Bioactivity of Analogues
SAR Insights:
- Thiazole-Benzothiazole Core : Essential for π-π stacking and hydrogen bonding with enzymatic targets (e.g., α-glucosidase in ).
- Sulfonamide Position : 2-Methanesulfonyl (target compound) vs. 4-substituted () alters steric and electronic interactions with binding pockets.
- Substituent Flexibility : Bulky groups (e.g., azepanylsulfonyl in ) reduce activity due to poor fit in active sites, while smaller groups (e.g., methylsulfonyl) optimize binding .
Physicochemical Properties and Drug-Likeness
- Solubility : The target compound’s methanesulfonyl group improves aqueous solubility compared to methylphenyl or chlorophenyl analogues .
- LogP : Estimated logP ~2.5 (moderate lipophilicity), balancing membrane permeability and solubility.
- Metabolic Stability : Sulfonamides generally exhibit slower hepatic metabolism than esters or amides, suggesting prolonged half-life .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a benzothiazole and thiazole moiety, contributing to its unique chemical properties. Its molecular formula is and it has a molecular weight of approximately 420.55 g/mol. The structural features suggest significant interactions with biological targets, enhancing its pharmacological potential.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal properties. For instance, benzothiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis.
Antitumor Activity
Several studies have highlighted the antitumor potential of benzothiazole derivatives. In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example, compounds derived from similar structures showed significant cytotoxicity against lung cancer cell lines (A549, HCC827) with IC50 values in the low micromolar range . This suggests that this compound may also possess similar antitumor properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- DNA Interaction : Like many benzothiazole derivatives, it may bind to DNA and interfere with replication processes, contributing to its antitumor effects.
- Cell Wall Synthesis Inhibition : The antibacterial activity is likely due to the disruption of bacterial cell wall synthesis pathways.
Case Studies
A study evaluating the antimicrobial activity of benzothiazole derivatives found that compounds with similar structures displayed promising results against various pathogens. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods according to CLSI guidelines . Compounds tested showed higher efficacy in 2D assays compared to 3D models, indicating their potential for further development as therapeutic agents.
Comparative Analysis
A comparison table highlights the biological activities of various benzothiazole derivatives:
| Compound Name | Antimicrobial Activity | Antitumor Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Yes | Yes | 6.26 |
| Compound B | Yes | Yes | 8.48 |
| This compound | Potentially | Potentially | TBD |
Q & A
Basic: What synthetic routes are recommended for synthesizing N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization. Key steps include:
- Thiazole ring formation via Hantzsch synthesis, using α-halo ketones and thiourea derivatives under reflux in ethanol .
- Sulfonylation of the benzamide moiety using methanesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the methanesulfonyl group .
- Coupling reactions to link the benzothiazole and thiazole rings, often employing palladium-catalyzed cross-coupling under inert atmospheres .
Optimization Tips:
- Temperature control : Reflux conditions (70–100°C) improve yield but require monitoring to prevent decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for coupling steps, while ethanol is preferred for cyclization .
- Analytical monitoring : Use TLC (silica gel, ethyl acetate/hexane) and NMR (1H, 13C) to track intermediate formation and purity .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional group integration. Aromatic protons in the benzothiazole ring typically appear at δ 7.5–8.5 ppm, while the methanesulfonyl group shows a singlet at δ 3.2–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 447.1) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
